molecular formula C25H20N2O5 B5386927 4-[(4-{(1Z)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)methyl]benzoic acid

4-[(4-{(1Z)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)methyl]benzoic acid

Cat. No.: B5386927
M. Wt: 428.4 g/mol
InChI Key: QCGYUCABEPBSDF-ZHZULCJRSA-N
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Description

4-[(4-{(1Z)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)methyl]benzoic acid is a complex organic compound with a unique structure that includes a cyano group, a methoxyphenyl group, and a benzoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-{(1Z)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)methyl]benzoic acid can be achieved through a multi-step process involving several key reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst, a boron reagent, and specific reaction conditions such as mild temperatures and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign reagents and solvents, may be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(4-{(1Z)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)methyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

4-[(4-{(1Z)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)methyl]benzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(4-{(1Z)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(4-{(1Z)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}phenoxy)methyl]benzoic acid include other benzoic acid derivatives and compounds with cyano or methoxyphenyl groups. Examples include:

  • 4-methoxybenzoic acid
  • 4-cyanobenzoic acid
  • 4-methoxyphenylacetic acid

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

4-[[4-[(Z)-2-cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5/c1-31-22-12-8-21(9-13-22)27-24(28)20(15-26)14-17-4-10-23(11-5-17)32-16-18-2-6-19(7-3-18)25(29)30/h2-14H,16H2,1H3,(H,27,28)(H,29,30)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGYUCABEPBSDF-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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